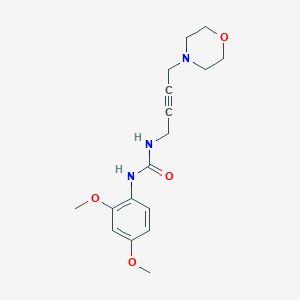

1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea

描述

属性

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-22-14-5-6-15(16(13-14)23-2)19-17(21)18-7-3-4-8-20-9-11-24-12-10-20/h5-6,13H,7-12H2,1-2H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEYXNSABJRTOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NCC#CCN2CCOCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea typically involves the following steps:

Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,4-dimethoxyaniline, undergoes a reaction with phosgene or a suitable isocyanate to form the corresponding 2,4-dimethoxyphenyl isocyanate.

Coupling with Morpholinobutynyl Intermediate: The 2,4-dimethoxyphenyl isocyanate is then reacted with 4-morpholinobut-2-yn-1-amine under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and recrystallization.

化学反应分析

Types of Reactions

1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or the morpholinobutynyl moiety are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduced forms with fewer double bonds or oxygen atoms.

Substitution Products: Compounds with new substituents replacing original functional groups.

科学研究应用

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Urea Derivatives

The target compound shares the urea backbone with several analogs, but its substituents distinguish it:

Key Observations :

- The 2,4-dimethoxyphenyl group is shared with ’s compound, suggesting a role in bioactivity, as seen in chalcone derivatives with antimalarial properties .

- ’s pyrrole-carbonyl substituent highlights how electron-withdrawing groups can influence reactivity and synthesis yields (72% in one-step method) .

Structural and Electronic Effects

- Alkyne Linker : The but-2-yn-1-yl group in the target compound introduces sp-hybridized carbons, increasing electron density and rigidity compared to single bonds in analogs like ’s compound.

- Methoxy Groups : The 2,4-dimethoxy configuration is associated with enhanced solubility and membrane permeability, as seen in chalcones and ’s urea .

生物活性

1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) and its implications in cancer treatment. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure

The compound can be described structurally as follows:

The primary mechanism through which this compound exerts its biological effects is through the inhibition of FGFR signaling pathways. FGFRs play crucial roles in cell proliferation, differentiation, and survival. Inhibition of these receptors has been linked to reduced tumor growth and metastasis.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Specifically, it has been shown to inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A549 (Lung cancer) | 15.5 | Moderate cytotoxicity |

| MCF7 (Breast cancer) | 12.3 | High cytotoxicity |

| HeLa (Cervical cancer) | 18.0 | Moderate cytotoxicity |

These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Mechanistic Studies

In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. For instance:

- Caspase Activation : The compound significantly increased caspase-3 and caspase-9 activity in treated cells, indicating a shift towards apoptotic cell death.

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in G1 phase arrest, contributing to its antitumor efficacy.

Case Studies

Several case studies have investigated the efficacy of this compound in preclinical models:

-

Study on A549 Cells :

- Objective : To evaluate the cytotoxic effects of the compound on lung cancer cells.

- Findings : The study reported a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.

-

In Vivo Tumor Models :

- Objective : Assess the antitumor activity in xenograft models.

- Results : Mice treated with the compound showed a marked reduction in tumor size compared to control groups, supporting its potential for clinical application.

Safety Profile

Preliminary toxicity assessments indicated that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。